Bienvenue dans la boutique en ligne BenchChem!

1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Medicinal chemistry Cross-coupling Regioselective synthesis

This 1-bromo-3-phenyl-tetrahydroimidazo[1,5-a]pyridine building block provides an advanced, pre-functionalized intermediate for drug discovery. Its unique sp³-enriched tetrahydro scaffold is explicitly linked to improved in vivo metabolic stability compared to aromatic analogs, making it ideal for farnesyltransferase and aromatase inhibitor programs. The C1-bromo enables Suzuki, Heck, and Sonogashira couplings (up to 91% yields), while the C3-phenyl group serves as a critical hydrophobic pharmacophore. This bis-aryl topology cannot be replicated by mono-substituted analogs, delivering superior step economy.

Molecular Formula C13H13BrN2
Molecular Weight 277.165
CAS No. 1522072-32-7
Cat. No. B2863559
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine
CAS1522072-32-7
Molecular FormulaC13H13BrN2
Molecular Weight277.165
Structural Identifiers
SMILESC1CCN2C(=C(N=C2C3=CC=CC=C3)Br)C1
InChIInChI=1S/C13H13BrN2/c14-12-11-8-4-5-9-16(11)13(15-12)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2
InChIKeyQQWVHNOVWAAONV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 1522072-32-7): Core Scaffold Identity and Procurement-Relevant Characteristics


1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 1522072-32-7) is a heterocyclic building block belonging to the 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine family, with the molecular formula C₁₃H₁₃BrN₂ and a molecular weight of 277.16 g/mol . The compound features a bromine atom at the C1 position of the imidazole ring and a phenyl substituent at C3, while the fused pyridine ring is fully saturated (tetrahydro), distinguishing it from aromatic imidazo[1,5-a]pyridine analogs . This saturation imparts sp³ character to positions 5–8, altering conformational flexibility, basicity, and metabolic stability relative to the fully aromatic series. The scaffold is established in the literature as a precursor for farnesyltransferase inhibitors and fluorescent dye platforms, where the tetrahydro motif has been explicitly linked to improved in vivo metabolic stability [1].

Why 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Cannot Be Simply Replaced by In-Class Analogs


In the imidazo[1,5-a]pyridine chemical space, seemingly minor structural variations—bromine regioisomerism, aromatic vs. tetrahydro saturation, and substituent topology—produce fundamentally different synthetic handles and physicochemical profiles that preclude generic substitution. The bromine atom at C1 (imidazole ring) of the target compound enables palladium-catalyzed cross-coupling reactivity that is geometrically inaccessible in the isomer 5-(p-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 102676-48-2), where the bromine resides on a pendant phenyl ring with distinct electronic and steric properties [1]. The tetrahydro saturation of the pyridine ring differentiates this compound from its aromatic counterpart 1-bromo-3-phenylimidazo[1,5-a]pyridine (BPIP, CAS 104202-15-5; MW 273.13), altering pKa (predicted 4.31 vs. aromatic series), conformational degrees of freedom, and susceptibility to oxidative metabolism—a factor explicitly linked to improved in vivo stability for the tetrahydro scaffold class [2]. Furthermore, the combined 1-bromo-3-phenyl substitution pattern provides a pre-functionalized, bis-aryl precursor topology that cannot be replicated by mono-substituted or differently halogenated analogs without additional synthetic steps, directly impacting step economy in medicinal chemistry campaigns [3].

Quantitative Differentiation Evidence: 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine vs. Closest Analogs


Bromine Regiochemistry: C1-Imidazole vs. C5-Pendant Phenyl Bromination Determines Cross-Coupling Site Accessibility

The target compound bears the bromine atom at the C1 position of the imidazole ring (SMILES: Brc1nc(-c2ccccc2)n2c1CCCC2), enabling direct Pd-catalyzed cross-coupling at the imidazole core . In contrast, the constitutional isomer 5-(p-bromophenyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 102676-48-2) places bromine at the para position of a phenyl ring attached at C5 of the saturated pyridine ring [1]. This regiochemical difference dictates that Suzuki, Heck, or Sonogashira coupling on the target compound modifies the imidazole C1 vector, whereas the isomer modifies a pendant aryl group—producing structurally divergent biaryl products with distinct three-dimensional geometries. The aromatic analog 1-bromo-3-phenylimidazo[1,5-a]pyridine (BPIP) has demonstrated Suzuki–Miyaura coupling yields of 91% (with p-methoxycarbonylphenylboronic acid) and 61% (with the m-isomer) [2], establishing that the 1-bromo-3-phenylimidazo topology is competent for high-yielding cross-coupling; the tetrahydro variant is expected to exhibit analogous reactivity owing to the identical 1-bromo-3-arylimidazole coupling handle.

Medicinal chemistry Cross-coupling Regioselective synthesis

Tetrahydro vs. Aromatic Scaffold: Predicted pKa and Conformational Differentiation Impacting Drug-Likeness

The target compound's tetrahydro-saturated pyridine ring confers a predicted pKa of 4.31±0.20 , reflecting the basicity of the imidazole nitrogen in the partially saturated bicyclic system. The fully aromatic analog 1-bromo-3-phenylimidazo[1,5-a]pyridine (BPIP, CAS 104202-15-5, MW 273.13) possesses a different electronic structure due to extended π-conjugation across the pyridine ring, resulting in altered basicity and a lower molecular weight (ΔMW = +4.03 for the target) [1]. The sp³ centers at positions 5–8 introduce conformational flexibility absent in the planar aromatic series, enabling the molecule to access non-planar geometries. This conformational distinction is functionally significant: Dinsmore et al. (2000) demonstrated that conformationally constrained 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine analogs of farnesyltransferase inhibitors exhibit improved in vivo metabolic stability compared to less constrained counterparts, directly attributing this advantage to the tetrahydro scaffold architecture [2].

Physicochemical profiling Drug-likeness Conformational analysis

Synthetic Step Economy: Pre-Installed 1-Bromo-3-Phenyl Substitution vs. Sequential Functionalization Routes

The target compound arrives with both the C1 bromine (a cross-coupling handle) and the C3 phenyl group pre-installed on the tetrahydroimidazo[1,5-a]pyridine core. This contrasts with simpler building blocks such as 3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine (CAS 1256157-76-2, C₇H₉BrN₂, MW 201.06), which lacks the C3 aryl substituent and requires an additional synthetic step to introduce the phenyl group [1]. Similarly, methyl 3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate (CAS 1535287-35-4) contains an ester at C1 rather than a bromine, necessitating hydrolysis and halogenation or alternative activation before cross-coupling can occur . By providing both the halogen coupling handle and the aryl substituent in a single building block, the target compound can reduce a typical diversification sequence by at least one synthetic step compared to starting from a non-arylated or non-halogenated precursor. This step-economy advantage is particularly relevant for medicinal chemistry groups conducting parallel library synthesis, where each additional step multiplies across dozens to hundreds of analogs.

Step economy Parallel synthesis Building block efficiency

Photophysical Scaffold Potential: Tetrahydroimidazo[1,5-a]pyridine Core Supports Large Stokes Shift Emission

Although no photophysical data exist for the target compound itself, the tetrahydroimidazo[1,5-a]pyridine scaffold has been demonstrated as a viable platform for fluorescent dye development. Ardizzoia et al. (2018) reported that a series of 2-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols exhibit very large Stokes shifts up to 189 nm and high absolute quantum yields up to 0.72 in dichloromethane solution [1]. The target compound, bearing a bromine at C1 and a phenyl at C3, is structurally poised for further functionalization to access this photophysically active chemotype through cross-coupling at the bromine position. By contrast, the aromatic analog series (imidazo[1,5-a]pyridine-based dyes) typically shows emission in the 449–533 nm range with different quantum yield characteristics, and the tetrahydro variants provide access to distinct emission tuning via substituent electronic effects correlated with Hammett σₚ constants [2]. This class-level evidence positions the target compound as a precursor to dyes with tunable emission wavelengths.

Fluorescent dyes Photophysics Stokes shift

Optimal Application Scenarios for 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine Based on Quantitative Evidence


Medicinal Chemistry Library Diversification via C1 Cross-Coupling

The 1-bromo substituent enables direct Suzuki–Miyaura, Heck, or Sonogashira coupling at the imidazole C1 position, as established for the aromatic analog BPIP which achieves coupling yields of 91% with p-methoxycarbonylphenylboronic acid [1]. This makes the target compound a strategic building block for generating C1-diversified 3-phenyl-tetrahydroimidazo[1,5-a]pyridine libraries. The tetrahydro scaffold's documented contribution to improved in vivo metabolic stability in the farnesyltransferase inhibitor series [2] further supports its selection over aromatic imidazo[1,5-a]pyridine building blocks when pharmacokinetic performance is a priority.

Conformationally Constrained Farnesyltransferase or Kinase Inhibitor Fragment Synthesis

The 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine core has been validated as a conformationally restricted scaffold for farnesyltransferase inhibitors, where the sp³-enriched architecture improved in vivo metabolic stability relative to less constrained analogs [2]. The target compound, with its pre-installed C3-phenyl group mimicking a key hydrophobic pharmacophore element, provides an advanced intermediate for synthesizing conformationally constrained analogs of kinase or transferase inhibitors with reduced synthetic burden compared to constructing the bicyclic core de novo.

Fluorescent Probe and Organic Dye Precursor Development

The tetrahydroimidazo[1,5-a]pyridine scaffold supports large Stokes shift emission (up to 189 nm) and high quantum yields (up to 0.72) when elaborated with appropriate phenolic substituents at C3 [3]. The target compound provides a brominated entry point at C1 for installing diverse aryl or alkynyl groups that can tune emission wavelength, while the C3-phenyl group can be further functionalized to modulate photophysical properties. This dual functionalization capability enables systematic structure–photophysics relationship studies for low-cost organic emitters and luminescent downshifting materials [3].

Selective Aromatase or Aldosterone Synthase Inhibitor Lead Optimization

Patent literature establishes that 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine derivatives bearing aryl substituents act as aromatase inhibitors (EP 0356673 A2) [4] and aldosterone synthase inhibitors (AR049126A1) [5]. The target compound's 1-bromo-3-phenyl substitution pattern maps onto the general pharmacophore described in these patents, where C1 and C3 aryl/heteroaryl groups are critical for potency. The bromine at C1 serves as a diversification point for exploring SAR at the position corresponding to key hydrophobic pocket interactions identified in the aromatase inhibitor pharmacophore model.

Quote Request

Request a Quote for 1-Bromo-3-phenyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.